1-(4-Iodophenyl)-2-phenylethane-1,2-dione
CAS No.:
Cat. No.: VC14604272
Molecular Formula: C14H9IO2
Molecular Weight: 336.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9IO2 |
|---|---|
| Molecular Weight | 336.12 g/mol |
| IUPAC Name | 1-(4-iodophenyl)-2-phenylethane-1,2-dione |
| Standard InChI | InChI=1S/C14H9IO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | JDHMOVJOTOZHAW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(4-iodophenyl)-2-phenylethane-1,2-dione, reflects its bis-carbonyl structure, where two phenyl rings are connected via a 1,2-diketone bridge. The iodine atom occupies the para position on one phenyl group, introducing steric and electronic effects that influence reactivity. The canonical SMILES representation, \text{C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)I, highlights the symmetric arrangement of functional groups.
Physicochemical Properties
Key physical properties include a calculated molar refractivity of 69.25 and a topological polar surface area (TPSA) of 34.14 Ų, indicating moderate polarity . The compound exhibits low solubility in aqueous media (0.00871 mg/mL) but high gastrointestinal absorption potential, as predicted by its consensus log value of 3.32 . These properties underscore its suitability for organic synthesis, where solubility in nonpolar solvents is advantageous.
Synthesis and Manufacturing
Oxidative Coupling Methodology
A prominent synthesis route involves the oxidative dimerization of 4-iodophenylacetylene derivatives. In a representative procedure, 4-bromophenylphenylacetylene reacts with iodine in dimethyl sulfoxide (DMSO) at 155°C for 4 hours, yielding 1-(4-iodophenyl)-2-phenylethane-1,2-dione with a 71% efficiency . The reaction mechanism likely proceeds via iodonium intermediate formation, followed by oxidative cleavage and recombination .
Purification and Optimization
Post-synthetic purification employs recrystallization from ethyl acetate/hexane mixtures, enhancing product purity . Modifications to reaction conditions, such as adjusting iodine stoichiometry or solvent polarity, can further optimize yields. For instance, substituting DMSO with acetone under reflux conditions has been explored to reduce side product formation .
Chemical Reactivity and Functionalization
Diketone Reactivity
The 1,2-diketone moiety undergoes nucleophilic additions, cyclocondensations, and redox reactions. For example, the compound reacts with hydrazines to form pyrazoline derivatives, which are precursors to heterocyclic pharmaceuticals. The iodine atom facilitates Ullmann-type coupling reactions, enabling aryl-aryl bond formation in the presence of copper catalysts .
Hypervalent Iodine Chemistry
Recent studies highlight the compound’s utility in hypervalent iodine-mediated oxidations. The iodine substituent can transiently adopt hypervalent states (e.g., λ³-iodanes), participating in oxygen-atom transfer reactions or epoxidizing alkenes . Such reactivity is exploited in synthesizing epoxides and quinones, expanding its applications in asymmetric catalysis .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a scaffold for antineoplastic and antiviral agents. Its diketone structure is amenable to Schiff base formation, a key step in developing kinase inhibitors. Derivatives bearing substituted phenyl groups exhibit enhanced binding affinity to oncogenic targets, as demonstrated in preclinical assays.
Materials Science
In polymer chemistry, 1-(4-iodophenyl)-2-phenylethane-1,2-dione acts as a photoinitiator for radical polymerizations. Upon UV irradiation, the diketone undergoes Norrish-type cleavage, generating radicals that initiate cross-linking in acrylate resins. This property is leveraged in manufacturing UV-curable coatings and adhesives.
Future Research Directions
Catalytic Applications
Exploring asymmetric variants of hypervalent iodine reactions could unlock enantioselective synthesis pathways. For instance, chiral ligands may be designed to induce stereocontrol during epoxidations or C–H functionalizations .
Biomedical Engineering
Functionalizing the compound with biocompatible polymers could yield drug-eluting stents or tissue engineering scaffolds. Preliminary studies suggest its potential in photodynamic therapy, where iodine’s heavy atom effect enhances singlet oxygen generation.
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